molecular formula C20H28N2O3 B12619754 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-

Cat. No.: B12619754
M. Wt: 344.4 g/mol
InChI Key: KYRRSVXWTJYURJ-QRWLVFNGSA-N
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Description

1,7-Diazaspiro[44]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- is an organic compound with a complex structure It is known for its unique spirocyclic framework, which includes a diazaspiro nonane core

Preparation Methods

The synthesis of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of cyclohexanone with tert-butyl alcohol to form the ester.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions but often include derivatives of the original compound with modified functional groups .

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved often include inhibition or activation of enzymatic processes, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar compounds to 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- include other spirocyclic compounds with diaza or oxo functionalities. These compounds share similar structural features but differ in their specific functional groups and overall reactivity. Examples include:

  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione
  • 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, tert-butyl ester

The uniqueness of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- lies in its specific combination of functional groups and the resulting chemical properties, which make it particularly useful in certain synthetic and research applications .

Properties

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl (5S)-6-oxo-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C20H28N2O3/c1-15(16-9-6-5-7-10-16)21-14-12-20(17(21)23)11-8-13-22(20)18(24)25-19(2,3)4/h5-7,9-10,15H,8,11-14H2,1-4H3/t15-,20+/m1/s1

InChI Key

KYRRSVXWTJYURJ-QRWLVFNGSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@]3(C2=O)CCCN3C(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC3(C2=O)CCCN3C(=O)OC(C)(C)C

Origin of Product

United States

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